4-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid
Description
Properties
Molecular Formula |
C17H14N4O2S |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-[(E)-[3-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoic acid |
InChI |
InChI=1S/C17H14N4O2S/c1-11-3-2-4-14(9-11)15-19-20-17(24)21(15)18-10-12-5-7-13(8-6-12)16(22)23/h2-10H,1H3,(H,20,24)(H,22,23)/b18-10+ |
InChI Key |
ANWPKKBVWULHRK-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide.
Introduction of the m-tolyl group: This step might involve the use of m-tolyl hydrazine or similar reagents.
Formation of the benzoic acid moiety: This can be done through the reaction of the intermediate triazole compound with a suitable benzoic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioxo group.
Reduction: Reduction reactions might target the triazole ring or the benzoic acid moiety.
Substitution: Substitution reactions can occur at various positions on the triazole ring or the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial properties. For instance:
- In vitro Studies : Various derivatives of triazole have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. A study highlighted that certain triazole derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
- Mechanism of Action : The antibacterial activity is often attributed to the ability of these compounds to inhibit bacterial enzymes or disrupt cell wall synthesis. Molecular docking studies confirm strong binding affinities to target proteins involved in bacterial metabolism .
Anticancer Potential
The compound's structure suggests potential applications in oncology:
- Cell Line Studies : Preliminary studies have indicated that 4-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid may induce apoptosis in cancer cell lines. The unique combination of thioxo and triazole functionalities could enhance its interaction with cellular targets involved in cancer progression .
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound may exhibit synergistic effects, improving overall efficacy against resistant cancer strains .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that require precise conditions to optimize yield and purity. Common methods include:
- Formation of the Triazole Ring : Utilizing thiocarbohydrazide and appropriate aldehydes under controlled conditions.
- Functionalization : Introducing the benzoic acid moiety through acylation reactions.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Several case studies have documented the effectiveness of triazole derivatives:
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity and leading to various biological effects. The molecular targets might include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,2,4-Triazole Family
Table 1: Key Structural and Functional Differences
*BA = Benzoic acid
Key Comparative Insights
Electronic and Functional Group Effects
- Thioxo vs. For example, oxo-containing triazoles (e.g., caspofungin-like intermediates) exhibit antifungal properties due to interactions with fungal cell walls, whereas thioxo derivatives may offer distinct pharmacokinetic profiles .
- Benzoic Acid Linker : The benzoic acid moiety in the target compound and its analogues (e.g., caspofungin intermediates ) introduces carboxylic acid functionality, enabling hydrogen bonding and solubility modulation. This contrasts with benzamide derivatives (e.g., heparanase inhibitors ), where amide groups prioritize target-specific interactions over ionization.
Q & A
Q. Basic
- Chromatography : Thin-layer chromatography (TLC) for preliminary purity assessment .
- Spectroscopy : ¹H NMR and IR to confirm functional groups (e.g., thioamide stretch at 1250–1150 cm⁻¹) .
- Elemental Analysis : Validate molecular composition (C, H, N, S) within ±0.4% of theoretical values .
- Mass Spectrometry : LC-MS for molecular ion confirmation and impurity profiling .
How to resolve discrepancies in mass balance during stability studies?
Q. Advanced
- Degradation Analysis : Use HPLC to quantify degradation products (e.g., hydrolyzed acids or oxidized species) under stress conditions (pH 1–13, 40–60°C) .
- Impurity Tracking : Compare chromatographic peaks with reference standards to identify unknown byproducts .
- Mass Balance Calibration : Ensure total detected components (parent compound + degradation products) sum to 100% ± 2% .
How is the antimicrobial activity of 1,2,4-triazole derivatives assessed?
Q. Basic
- In Vitro Assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using agar diffusion or broth dilution .
- Minimum Inhibitory Concentration (MIC) : Determine the lowest concentration inhibiting visible growth (e.g., MIC ≤ 16 µg/mL indicates potency) .
What structural features enhance pharmacological activity in 1,2,4-triazole derivatives?
Advanced
Structure-activity relationship (SAR) studies highlight:
- Thioxo Group : Critical for antimicrobial and antifungal activity; replacement with oxo reduces efficacy .
- Aromatic Substituents : Electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring improve bioactivity .
- Salt Forms : Sodium or potassium salts enhance solubility and bioavailability compared to free acids .
- Hybrid Scaffolds : Combining triazole with thiazolidinone or pyrazole moieties broadens activity spectra .
How do salt forms influence solubility and bioavailability?
Q. Advanced
- Ionic Salts : Sodium/potassium salts increase water solubility via ionization, facilitating in vivo absorption .
- Organic Base Salts : Piperidine or morpholine salts improve lipophilicity, enhancing membrane permeability .
- Metal Complexation : Zinc or copper salts may offer synergistic antimicrobial effects via metal-ligand interactions .
How to design experiments evaluating degradation pathways under varying pH?
Q. Basic
- Stress Testing : Expose the compound to buffers (pH 1–13) at 40–60°C for 24–72 hours .
- Analytical Monitoring : Use HPLC-UV or LC-MS to track degradation kinetics and identify products .
- Kinetic Modeling : Calculate rate constants (k) and half-life (t₁/₂) to predict shelf-life under physiological conditions .
What methodologies investigate interactions with biological targets?
Q. Advanced
- Molecular Docking : Simulate binding to enzyme active sites (e.g., dihydrofolate reductase) using software like AutoDock .
- Enzyme Inhibition Assays : Measure IC₅₀ values for target enzymes (e.g., COX-2 for anti-inflammatory activity) .
- Spectroscopic Binding Studies : Fluorescence quenching or surface plasmon resonance (SPR) to quantify binding affinity .
How to mitigate toxicity while maintaining efficacy?
Q. Advanced
- Substituent Engineering : Replace toxic groups (e.g., nitro) with safer bioisosteres (e.g., cyano) .
- Prodrug Design : Mask carboxylic acid groups as esters to reduce gastrointestinal irritation .
- In Silico Toxicity Prediction : Use tools like ProTox-II to screen for hepatotoxicity or mutagenicity early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
